molecular formula C46H74N2O12 B12753754 (E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone CAS No. 104450-46-6

(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone

Cat. No.: B12753754
CAS No.: 104450-46-6
M. Wt: 847.1 g/mol
InChI Key: DHHZRJAEQNBZKP-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route includes the following steps:

    Formation of the hexoxymethyl group: This step involves the reaction of a suitable alcohol with a halogenated alkane under basic conditions to form the hexoxymethyl group.

    Introduction of the hydroxy and propan-2-ylamino groups:

    Formation of the (E)-but-2-enedioic acid moiety: This step involves the reaction of a suitable dicarboxylic acid derivative with an alkene under acidic conditions to form the (E)-but-2-enedioic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under basic conditions.

    Substitution: Common reagents include halogenated compounds and strong nucleophiles or electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

CAS No.

104450-46-6

Molecular Formula

C46H74N2O12

Molecular Weight

847.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone

InChI

InChI=1S/2C21H35NO4.C4H4O4/c2*1-5-6-7-8-11-25-14-19-12-18(17(4)23)9-10-21(19)26-15-20(24)13-22-16(2)3;5-3(6)1-2-4(7)8/h2*9-10,12,16,20,22,24H,5-8,11,13-15H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

DHHZRJAEQNBZKP-WXXKFALUSA-N

Isomeric SMILES

CCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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